molecular formula C21H21N3O4S B137237 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one

3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one

Número de catálogo: B137237
Peso molecular: 411.5 g/mol
Clave InChI: MQFPIRFODWNQIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to a class of quinolin-2-one derivatives fused with a 1,2,4-benzothiadiazine-1,1-dioxide moiety. Its structure features a quinolinone core substituted at the 3-position with a benzothiadiazine dioxide group and at the 1-position with a 3-methylbutyl chain. The 4-hydroxy group on the quinolinone ring is critical for its biological activity, particularly as a potent inhibitor of hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) . Discovered via high-throughput screening (HTS) at GlaxoSmithKline, it exhibits nanomolar-level inhibition in enzymatic and replicon assays, making it a promising candidate for antiviral development .

Análisis Bioquímico

Biochemical Properties

3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of viral RNA-dependent RNA polymerase. This compound interacts with various enzymes and proteins, including hepatitis C virus (HCV) polymerase, where it inhibits the enzymatic activity and prevents the replication of the virus . The nature of these interactions involves binding to the active site of the enzyme, thereby blocking its function and halting the viral replication process.

Cellular Effects

The effects of this compound on various types of cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the replication of HCV in Huh-7 cells, a human liver cancer cell line . This inhibition is achieved through the disruption of viral RNA synthesis, leading to a decrease in viral load and an improvement in cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with viral RNA-dependent RNA polymerase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the synthesis of viral RNA. Additionally, it may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular responses and antiviral activity .

Actividad Biológica

The compound 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the cyclization of thiadiazole derivatives with quinolinone precursors. The structural framework includes a benzo[1,2,4]thiadiazine moiety which is crucial for its biological activity. The synthesis pathway often employs techniques such as oxidative cyclization using molecular iodine and various amines to yield the final product.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to the one have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study indicated that certain analogs exhibited comparable efficacy to standard antibiotics like ciprofloxacin at concentrations around 100 µg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)Reference
4bStaphylococcus aureus18
4cEscherichia coli15
4fPseudomonas aeruginosa20

Antidiabetic Activity

Research has highlighted the potential of thiadiazole derivatives as antidiabetic agents due to their ability to inhibit enzymes like α-amylase and α-glucosidase , which are vital in carbohydrate metabolism. The compound's structure suggests it may interact effectively with these enzymes, leading to reduced glucose absorption in the intestine .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, derivatives containing the quinolinone structure have shown promising results in inhibiting cancer cell proliferation in various cancer types. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through multiple pathways, including oxidative stress induction and modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can often be correlated with specific structural features:

  • Substituents : The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Ring Structure : The fused ring systems contribute to increased potency against various biological targets.
  • Hydroxyl Groups : Hydroxyl substitutions have been linked to improved solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A series of synthesized quinolinone-thiadiazole hybrids were tested against a panel of bacterial strains. Compounds with a hydroxyl group at position 4 showed enhanced antibacterial activity compared to their counterparts lacking this functional group.
  • In Vivo Studies : Animal models treated with thiadiazole derivatives demonstrated significant reductions in blood glucose levels, indicating their potential as therapeutic agents for diabetes management.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

This compound features a complex structure that includes a quinoline moiety fused with a thiadiazine ring. The synthesis of such compounds typically involves multi-step reactions that may include cyclization processes and the use of specific reagents to achieve the desired functional groups. For instance, the synthesis often employs thiosemicarbazide derivatives and involves oxidative cyclization techniques to form the thiadiazole structure .

Biological Activities

Antidiabetic Properties
Research indicates that derivatives of thiadiazole, including those related to this compound, exhibit significant inhibitory activity against enzymes like α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism; thus, their inhibition can aid in managing diabetes by lowering blood sugar levels. For example, synthesized analogs based on the 1,3,4-thiadiazole framework have shown IC50 values ranging from 0.70 to 30.80 μM for α-amylase inhibition .

Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell integrity and function. Studies have demonstrated that various synthesized thiadiazole compounds exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Specific studies have highlighted the effectiveness of these compounds against different cancer cell lines, showcasing their potential as chemotherapeutic agents .

Case Study 1: Antidiabetic Activity

In a study involving synthesized analogs of 1,3,4-thiadiazoles, researchers tested their efficacy in inhibiting α-amylase and α-glucosidase. The results indicated that several analogs demonstrated competitive inhibition comparable to standard drugs like acarbose. This suggests potential for developing new antidiabetic medications based on this scaffold .

Case Study 2: Antimicrobial Efficacy

A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains. The findings revealed that certain compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of existing antibiotics. This positions these compounds as promising candidates for further development in antimicrobial therapies .

Summary Table of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntidiabeticThiadiazole DerivativesInhibition of α-amylase & α-glucosidase
AntimicrobialThiadiazole DerivativesSignificant antibacterial activity
AnticancerThiadiazole DerivativesInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What is the synthetic route for preparing 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, similar quinolinone derivatives are synthesized by reacting intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one with substituted amines under reflux conditions. Key steps include condensation, cyclization, and purification via recrystallization. Characterization employs spectral techniques (NMR, IR, MS) to confirm molecular structure and purity .

Q. What is the primary mechanism of action of this compound in inhibiting viral replication?

  • Methodological Answer : The compound acts as a potent inhibitor of hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), disrupting viral RNA synthesis. Biochemical assays (e.g., fluorescence-based polymerase activity assays) and cellular replicon systems (Huh-7 cells) are used to validate its mechanism. IC₅₀ values are determined to quantify inhibitory potency .

Q. How is the compound’s therapeutic potential evaluated against HCV?

  • Methodological Answer : Preclinical evaluation involves:

  • In vitro assays : Dose-response curves in HCV replicon systems to measure EC₅₀ (half-maximal effective concentration).
  • Selectivity index : Ratio of cytotoxic concentration (CC₅₀) to EC₅₀, assessed via cell viability assays (e.g., MTT).
  • Cross-reactivity : Testing against related polymerases (e.g., human DNA polymerase) to ensure specificity .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) optimized for this compound’s antiviral activity?

  • Methodological Answer : SAR studies focus on modifying substituents on the quinolinone and benzothiadiazine rings. For example:

  • Quinolinone modifications : Introducing electron-withdrawing groups (e.g., fluorine) at position 6 enhances potency.
  • Side-chain engineering : Alkyl groups (e.g., 3-methylbutyl) improve cellular permeability.
    Parallel synthesis and high-throughput screening (HTS) are used to generate analogs, followed by enzymatic and cellular assays to prioritize leads .

Q. What experimental strategies resolve discrepancies between biochemical and cellular assay data?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., protein vs. cell membrane permeability). Strategies include:

  • Cellular uptake studies : LC-MS quantification of intracellular compound levels.
  • Protein binding assays : Evaluate serum protein interference.
  • Protease stability tests : Assess metabolic degradation in cellular environments. Adjusting lipophilicity (logP) via substituent modification often aligns cellular and biochemical results .

Q. How is X-ray crystallography applied to elucidate the compound’s binding mode with NS5B?

  • Methodological Answer : Co-crystallization of the compound with NS5B polymerase is performed. Data collection using synchrotron radiation and refinement via SHELXL software (for small-molecule resolution) resolves binding interactions. Key steps:

  • Crystal soaking : Incubate purified NS5B with the compound.
  • Data processing : SHELX programs (SHELXD for phasing, SHELXL for refinement) generate electron density maps.
  • Binding analysis : Hydrogen-bonding and hydrophobic interactions are mapped using PyMOL .

Q. What computational methods predict resistance mutations in HCV NS5B against this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model NS5B mutations (e.g., S282T, C316Y). Docking studies (AutoDock Vina) predict binding affinity changes. Experimental validation involves site-directed mutagenesis and enzymatic assays to confirm resistance profiles .

Q. How is the compound’s preclinical safety profile assessed?

  • Methodological Answer : Key assessments include:

  • CYP inhibition assays : Screen for cytochrome P450 interactions.
  • hERG channel binding : Patch-clamp electrophysiology to evaluate cardiac toxicity.
  • Rodent toxicokinetics : Single- and repeat-dose studies to determine NOAEL (no-observed-adverse-effect level). Metabolite identification via LC-HRMS ensures no toxic intermediates .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Quinolinone Derivatives with Benzothiadiazine Dioxide Substituents

The closest structural analogs include 1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone (Compound 130) . Key comparisons:

Feature Target Compound Compound 130
1-Substituent 3-Methylbutyl 2-Cyclopropylethyl
3-Substituent Benzothiadiazine dioxide Benzothiadiazine dioxide
6-Substituent None Fluoro
Activity (HCV RdRp IC₅₀) Not explicitly reported <100 nM
Cellular Replicon IC₅₀ Not explicitly reported ~300 nM

Fluorination at the 6-position in Compound 130 boosts enzymatic potency by enhancing electronic interactions with the RdRp active site.

Quinazolinone and Dihydroquinazolinone Derivatives

Compounds like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one () share a fused heterocyclic scaffold but differ in biological target (anti-tubercular vs. antiviral). Key distinctions:

  • Core Structure: Dihydroquinazolinone vs. quinolinone.
  • Substituents : Thiazole and thiophene groups in anti-TB compounds vs. benzothiadiazine dioxide in the target compound.
  • HCV inhibition .

Triazole- and Triazine-Fused Heterocycles

Derivatives such as 4-phenyl-1-({6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)-1,2-dihydroquinoline-2-one () and 3-phenylquinazoline-2,4-diones () utilize triazole/triazine rings for diverse applications. These compounds often prioritize solubility and metabolic stability through nitrogen-rich heterocycles, contrasting with the benzothiadiazine dioxide group’s role in direct enzyme inhibition .

Key SAR Insights

  • Quinolinone Core: The 4-hydroxy group is indispensable for HCV RdRp inhibition; its removal abolishes activity .
  • 1-Substituents : Bulky alkyl chains (e.g., 3-methylbutyl, cyclopropylethyl) improve cellular uptake but require balancing with metabolic stability.
  • 3-Substituents : Benzothiadiazine dioxide is critical for binding to the RdRp allosteric site, with electron-withdrawing groups (e.g., sulfone) enhancing potency .

Propiedades

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13(2)11-12-24-16-9-5-3-7-14(16)19(25)18(21(24)26)20-22-15-8-4-6-10-17(15)29(27,28)23-20/h3-10,13,25H,11-12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFPIRFODWNQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.